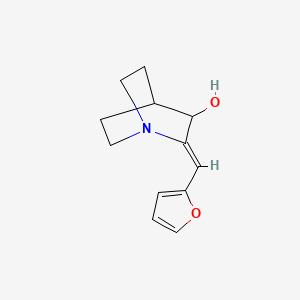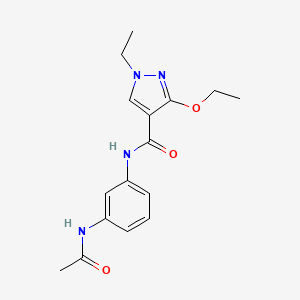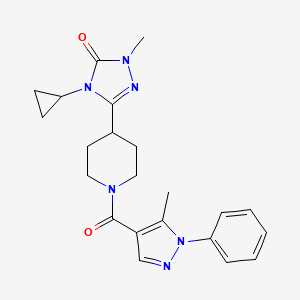
2-(2-Furylmethylene)-3-quinuclidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Furylmethylene)-3-quinuclidinol, also known as FQ, is a chemical compound that belongs to the class of quinuclidine derivatives. It is a chiral molecule, which means it has two enantiomers that are mirror images of each other. FQ has been studied extensively for its potential applications in scientific research due to its unique chemical properties.
Scientific Research Applications
Organic Synthesis Applications
Research has demonstrated the utility of related furylmethylene and quinuclidinol compounds in organic synthesis, offering pathways to synthesize heterocyclic compounds and complex molecular structures. For instance, furylmethylene analogues have been utilized in the annulated synthesis of furo- and thieno-[2,3e]pyridines through photocyclization reactions, highlighting their role in constructing quinoline derivatives with potential applications in medicinal chemistry and material science (Austin et al., 2007). Similarly, quinuclidin-3-one, a closely related compound, served as a versatile intermediate for synthesizing fused and spiro quinuclidine derivatives, emphasizing its importance in the development of novel heterocyclic compounds with potential pharmacological applications (Hamama et al., 2011).
Catalysis and Material Science
Compounds related to 2-(2-Furylmethylene)-3-quinuclidinol have been explored for their catalytic properties and applications in material science. A study on pyridine and quinuclidine scaffolds investigated their potential as strong bases, with applications ranging from catalysis to the development of superbase materials, underscoring the significance of structural modifications on the basicity and potential industrial applications (Bachrach & Wilbanks, 2010). Additionally, the synthesis of donor–acceptor polymers containing the 2,3-di(2-furyl) quinoxaline moiety demonstrated their fast-switching, low-band-gap properties, offering insights into their use in electronic and optoelectronic devices (Xu et al., 2015).
Enzymatic and Biochemical Studies
The enzymatic reduction of 3-quinuclidinone to 3-quinuclidinol by specific reductases has been a subject of study, with implications for the industrial production of chiral alcohols used in pharmaceuticals. Structural and biochemical analyses of such reductases from various sources, including Rhodotorula rubra and Agrobacterium tumefaciens, have provided insights into their substrate-binding affinities and enantioselectivity, highlighting their potential in biocatalysis and the synthesis of chiral intermediates (Takeshita et al., 2009); (Hou et al., 2014).
Analytical Chemistry
In analytical chemistry, methods for the determination and analysis of 3-quinuclidinol and its derivatives have been developed, such as a gas chromatography method for determining 3-quinuclidinol content in pharmaceutical substances, offering insights into quality control and regulatory compliance in drug manufacturing (Kumar et al., 2012).
properties
IUPAC Name |
(2Z)-2-(furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12-9-3-5-13(6-4-9)11(12)8-10-2-1-7-15-10/h1-2,7-9,12,14H,3-6H2/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIORZKKKSRXHFS-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2=CC3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(/C2=C/C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl]-1,2,5-dithiazepane](/img/structure/B2581207.png)
![(Z)-N-cyclohexyl-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)acetamide](/img/structure/B2581208.png)

![ethyl 2-(4,6-dioxo-2-(o-tolyl)-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2581213.png)
![N-(3-chloro-2-methylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2581214.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2581215.png)
![N-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2581217.png)
![1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone oxime](/img/structure/B2581218.png)


![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2581222.png)
![3-Tert-butyl-1-[(6-cyclopropylpyridin-3-yl)methyl]urea](/img/structure/B2581224.png)
![1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[(pyridin-3-yl)methyl]piperazine](/img/structure/B2581228.png)